

# Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	4(3H)-Quinazolinone	
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Introduction: **4(3H)-Quinazolinone** is a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the parent **4(3H)-Quinazolinone** molecule. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in its characterization.

**Physicochemical Properties** 

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O
Molecular Weight	146.15 g/mol [1]
CAS Number	491-36-1[1]
Appearance	White solid

# **Spectroscopic Data**

The structural elucidation of **4(3H)-Quinazolinone** is critically dependent on the combined interpretation of NMR, IR, and Mass Spectrometry data. The following sections summarize the characteristic spectral features of this core structure.



# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The spectra are typically recorded in deuterated solvents such as DMSO-d<sub>6</sub>.

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.15	d	1H	H-5
~7.85	t	1H	H-7
~7.75	d	1H	H-8
~7.55	t	1H	H-6
~8.20	S	1H	H-2
~12.5	br s	1H	N-H

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The assignments are based on typical aromatic proton patterns and data from substituted quinazolinones.

<sup>13</sup>C NMR (Carbon NMR) Data



Chemical Shift (δ) ppm	Assignment
~162.7	C-4 (C=O)
~149.2	C-8a
~152.8	C-2
~121.4	C-4a
~126.3	C-8
~127.0	C-6
~135.1	C-7
~128.2	C-5

Note: The chemical shifts are approximate and derived from data on closely related quinazolinone derivatives.[2][3]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid **4(3H)-Quinazolinone** is typically obtained using a KBr pellet or as a thin solid film.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3402	Strong, broad	N-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~1681	Strong	C=O (Amide) stretch[4]
~1610	Medium-Strong	C=N stretch
~1470	Medium	Aromatic C=C stretch

# Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. Electron Impact (EI) is a common



ionization method for this type of compound.

m/z	Relative Intensity	Assignment
146	High	[M] <sup>+</sup> (Molecular Ion)
118	Medium	[M-CO] <sup>+</sup>
91	Medium	[M-CO-HCN]+
90	Medium	[M-CO-H <sub>2</sub> CN] <sup>+</sup>

# **Experimental Protocols**

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of **4(3H)-Quinazolinone**.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4(3H)-Quinazolinone** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
  - <sup>13</sup>C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
     Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.



• Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).

#### **IR Spectroscopy**

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of 4(3H)-Quinazolinone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
  - Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- · Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm<sup>-1</sup>.
- Data Analysis: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups.

### **Mass Spectrometry (Electron Impact)**

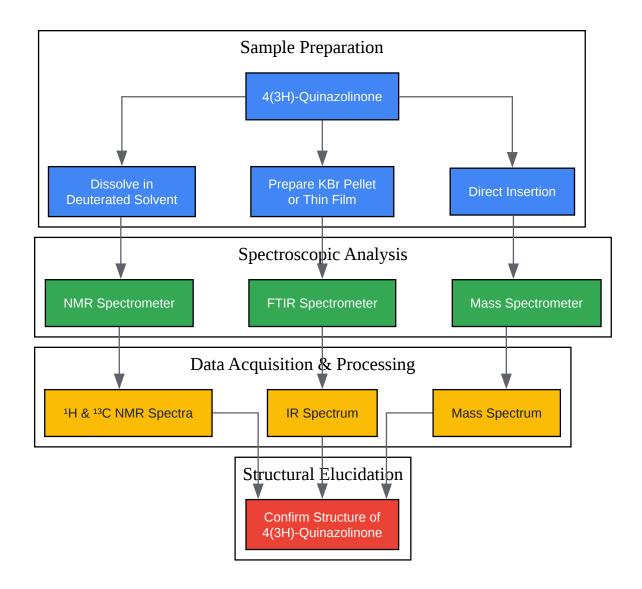
- Sample Introduction: Introduce a small amount of the solid sample (typically less than 1 mg)
  into the mass spectrometer via a direct insertion probe.
- Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) ion source and a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition:
  - The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of electrons (typically 70 eV).



- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. The "nitrogen rule" can be applied, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

# **Workflow and Logic Diagrams**

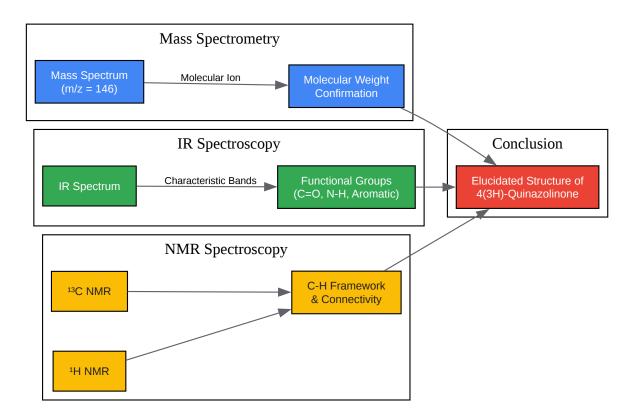
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structure elucidation.





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Caption: General workflow for the spectroscopic analysis of **4(3H)-Quinazolinone**.



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Caption: Logical flow for the structural elucidation of 4(3H)-Quinazolinone.

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